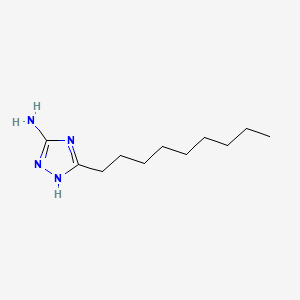

5-nonyl-1H-1,2,4-triazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .

Molecular Structure Analysis

The structure of 1,2,4-triazole compounds can be confirmed through spectroscopic techniques like IR, 1H NMR, and 13C NMR .

Chemical Reactions Analysis

The reactions of 1,2,4-triazole compounds often involve multistep synthetic routes .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole compounds can be determined through techniques like IR spectroscopy, NMR spectroscopy, and elemental analysis .

Applications De Recherche Scientifique

Microwave-Assisted Synthesis

1,2,4-Triazole compounds, including 5-nonyl-1H-1,2,4-triazol-3-amine, have been synthesized using microwave-assisted methods. This process involves reactions with amines under microwave irradiation, leading to efficient and rapid synthesis of these compounds (Tan, Lim, & Dolzhenko, 2017).

Crystal Structure Analysis

The crystal structure of 1,2,4-triazole compounds, such as this compound, has been extensively studied. These analyses reveal intricate details about the molecular conformations and intermolecular interactions, which are crucial for understanding their chemical behavior (Dolzhenko et al., 2008).

Antimicrobial Activities

Various 1,2,4-triazole derivatives demonstrate antimicrobial properties. These compounds have been tested against different microorganisms, showing potential as antimicrobial agents. The structure-activity relationship of these compounds is a key area of research (Bektaş et al., 2007).

Antitumor Activity

Some 1,2,4-triazole derivatives exhibit antitumor properties. Research in this area involves synthesizing and testing these compounds against various cancer cell lines to evaluate their efficacy and potential as cancer therapeutics (叶姣 et al., 2015).

Green Synthesis Approaches

Green chemistry principles have been applied to the synthesis of 1,2,4-triazole derivatives. This includes using water as a solvent and avoiding harsh chemicals, making the process more environmentally friendly while still achieving high yields (Beyzaei et al., 2019).

Prototropic Tautomerism

The study of tautomerism in 1,2,4-triazole derivatives is significant for understanding their chemical properties. This research provides insights into how these compounds exist in different tautomeric forms under various conditions (Lim et al., 2018).

Photophysical Properties

Some 1,2,4-triazole derivatives have been studied for their photophysical properties, including fluorescence and aggregation-induced emission (AIE). These properties are relevant for potential applications in optical materials and medicinal chemistry (Guo et al., 2021).

Nitrogen-rich Gas Generators

1,2,4-Triazole derivatives are being explored for their applications in nitrogen-rich gas generators. This involves studying their energetic properties and potential for use in various industrial and military applications (Srinivas, Ghule, & Muralidharan, 2014).

Mécanisme D'action

Target of Action

It’s known that triazole compounds often interact with enzymes such as lanosterol 14α-demethylase (cyp51), which is a molecular target for clinically used azole-antifungals . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Action Environment

The action of 3-Nonyl-1H-1,2,4-triazol-5-amine could potentially be influenced by various environmental factors. For instance, the compound’s thermal stability could affect its efficacy and stability . Furthermore, the solvent-crystal interface interactions could determine the primary morphology of the growing crystals, which could in turn affect the compound’s bioavailability .

Safety and Hazards

Propriétés

IUPAC Name |

5-nonyl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4/c1-2-3-4-5-6-7-8-9-10-13-11(12)15-14-10/h2-9H2,1H3,(H3,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOHZMMRYYDGAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=NC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2411425.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2411426.png)

![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)

![2-benzyl-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2411431.png)

![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)

![6-amino-5-[(dimethylamino)methyl]-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411433.png)